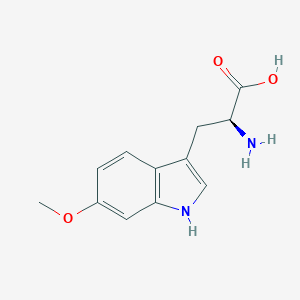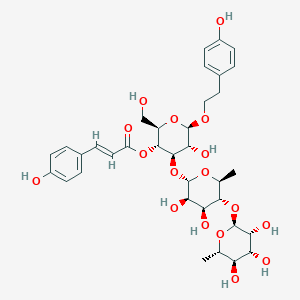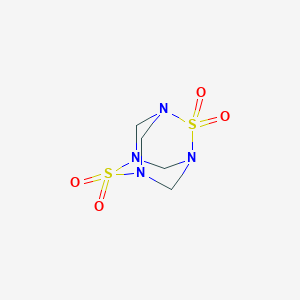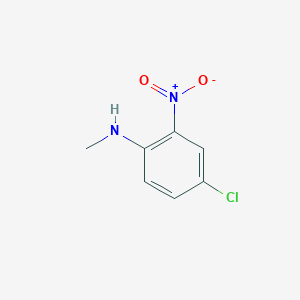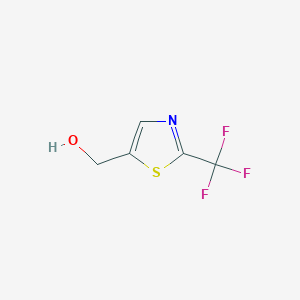
2,7-dibromo-9,9-dipropyl-9H-fluorène
Vue d'ensemble
Description
2,7-dibromo-9,9-dipropyl-9H-fluorene: is an organic compound with the molecular formula C19H20Br2 . It is a derivative of fluorene, where the hydrogen atoms at positions 2 and 7 are replaced by bromine atoms, and the hydrogen atoms at position 9 are replaced by propyl groups. This compound is known for its applications in organic electronics and materials science due to its unique structural properties .
Applications De Recherche Scientifique
2,7-dibromo-9,9-dipropyl-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of novel materials with specific electronic properties.
Polymer Chemistry: It serves as a precursor for the synthesis of conjugated polymers used in various electronic applications.
Mécanisme D'action
Target of Action
The primary target of 2,7-dibromo-9,9-dipropyl-9H-fluorene is the organic electronic devices . This compound is used as an intermediate in the synthesis of polymeric light-emitting diodes (OLEDs) .
Mode of Action
2,7-dibromo-9,9-dipropyl-9H-fluorene interacts with its targets by being used as a precursor in the synthesis of polymer semiconductors . It is involved in either Suzuki coupling or Stille coupling reactions .
Biochemical Pathways
The compound is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . This leads to the formation of a 9,9 substituted poly (2,7-fluorene), which is a key component in the development of organic electronic devices .
Pharmacokinetics
Its physical properties such as its solid form and molecular weight (40818 g/mol) are known .
Result of Action
The result of the action of 2,7-dibromo-9,9-dipropyl-9H-fluorene is the creation of materials with high photoluminescence and electroluminescent quantum efficiency . These materials are useful in the development of organic electronic devices, particularly OLEDs, due to their pure blue emission and efficient electroluminescence .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as alkyl-substituted polyfluorenes, have emerged as a very attractive class of conjugated polymers, especially for display applications .
Molecular Mechanism
It is known that similar compounds can be used for the synthesis of polymer semiconductors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromo-9,9-dipropyl-9H-fluorene typically involves the bromination of 9,9-dipropylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for 2,7-dibromo-9,9-dipropyl-9H-fluorene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and purity, and employing continuous flow reactors for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-dibromo-9,9-dipropyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling or Stille coupling.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Common Reagents and Conditions:
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids under basic conditions.
Stille Coupling: This reaction uses tin reagents and palladium catalysts.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products:
Substitution Products: Various substituted fluorenes depending on the reagents used.
Oxidation Products: Fluorenone derivatives.
Comparaison Avec Des Composés Similaires
- 2,7-dibromo-9,9-dimethyl-9H-fluorene
- 2,7-dibromo-9,9-dioctyl-9H-fluorene
- 2,7-dibromo-9H-fluoren-9-one
Comparison:
- 2,7-dibromo-9,9-dipropyl-9H-fluorene vs. 2,7-dibromo-9,9-dimethyl-9H-fluorene : The propyl groups in the former provide different solubility and electronic properties compared to the methyl groups in the latter.
- 2,7-dibromo-9,9-dipropyl-9H-fluorene vs. 2,7-dibromo-9,9-dioctyl-9H-fluorene : The longer alkyl chains in the latter compound affect its physical properties and potential applications in different electronic devices.
- 2,7-dibromo-9,9-dipropyl-9H-fluorene vs2,7-dibromo-9H-fluoren-9-one : The presence of a carbonyl group in the latter compound significantly alters its reactivity and applications .
Propriétés
IUPAC Name |
2,7-dibromo-9,9-dipropylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTBEFPDRHYPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620205 | |
| Record name | 2,7-Dibromo-9,9-dipropyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157771-56-7 | |
| Record name | 2,7-Dibromo-9,9-dipropyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9,9-dipropylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


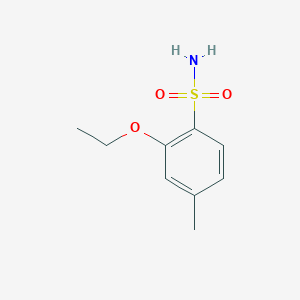
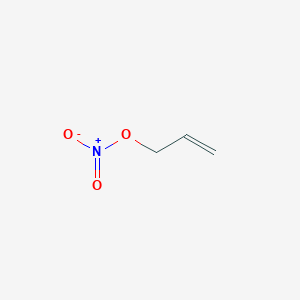
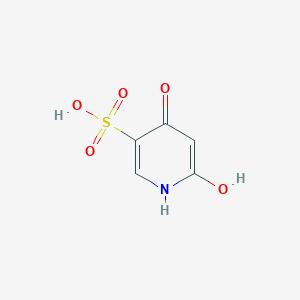
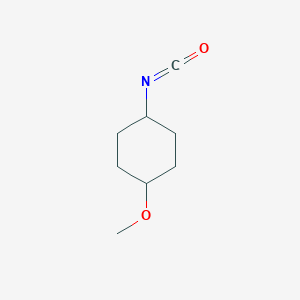
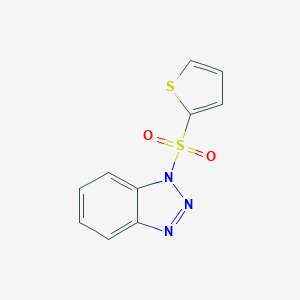
![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)


